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molecular formula C24H40O4 B8435573 Methyl 3,5-bis(octyloxy)benzoate CAS No. 87963-84-6

Methyl 3,5-bis(octyloxy)benzoate

Cat. No. B8435573
M. Wt: 392.6 g/mol
InChI Key: CURLYRZFUQOENY-UHFFFAOYSA-N
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Patent
US04474679

Procedure details

200 ml of ethyl alcohol and then 2.3 g of purified sodium are introduced into a 500 ml Erlenmeyer flask. A reflux condenser is fitted to the Erlenmeyer flask and the reaction medium is stirred with a magnetized bar. When the sodium ethylate is formed, 8.4 g of methyl-3,5-dihydroxybenzoate is added, accompanied by stirring. As soon as the medium has become homogeneous, 20.26 g of distilled octyl bromide are added dropwise. Heating under refluxing takes place for 20 hours.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
20.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[CH:5]=1.[CH2:13](Br)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:5]=[C:6]([O:11][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:7]=[C:8]([O:10][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:9]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)O)O)=O
Step Two
Name
Quantity
20.26 g
Type
reactant
Smiles
C(CCCCCCC)Br

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
CUSTOM
Type
CUSTOM
Details
for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
Smiles
COC(C1=CC(=CC(=C1)OCCCCCCCC)OCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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